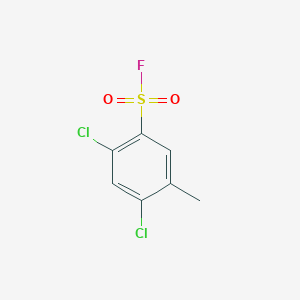

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride

Descripción general

Descripción

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.08 g/mol . It is a sulfonyl fluoride derivative, which is often used in various chemical reactions and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride typically involves the sulfonylation of 2,4-dichloro-5-methylbenzene with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride serves as an essential intermediate in the synthesis of several pharmaceutical compounds. It is particularly useful for creating sulfonamide derivatives, which are key in developing antibiotics and diuretics. For instance, it can be utilized to synthesize furosemide, a widely used diuretic drug .

Catalysis

Recent advancements have highlighted the role of sulfur(VI) fluorides, including sulfonyl fluorides, in catalysis. These compounds have been shown to facilitate various catalytic transformations due to their electrophilic nature. They can participate in reactions such as:

- Nucleophilic substitutions : Sulfonyl fluorides can react with nucleophiles to form new carbon-sulfur bonds.

- Fluorination reactions : They can introduce fluorine into organic molecules, enhancing their biological activity or altering physical properties .

Analytical Chemistry

The compound is also employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC). It can be separated and analyzed using reverse phase HPLC methods, which are crucial for assessing purity and identifying impurities in pharmaceutical formulations .

Material Science

In material science, sulfonyl fluorides are utilized for modifying surfaces and enhancing the properties of polymers. They can act as coupling agents that improve adhesion between different materials or enhance the performance of polymeric systems by introducing functional groups that promote interaction with other substances.

Case Study 1: Synthesis of Furosemide

A study demonstrated the synthesis of furosemide using this compound as an intermediate. The process involved several steps starting from readily available precursors and showcased high yields and purity of the final product. This highlights the compound's efficiency in pharmaceutical applications .

Case Study 2: Catalytic Transformations

Research published on sulfur(VI) fluorides has illustrated their effectiveness in promoting catalytic reactions. The study focused on various transformations where sulfonyl fluorides acted as key reagents, leading to significant advancements in synthetic methodologies applicable to drug discovery .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the sulfonyl group and the nucleophile, leading to the modification of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-methylbenzenesulfonamide: Similar in structure but contains an amide group instead of a fluoride.

2,4-Dichloro-5-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride.

Uniqueness

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid counterparts. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in molecules .

Actividad Biológica

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride, also known as sulfonyl fluoride, is a compound with significant biological activity. It has been studied for its potential applications in medicinal chemistry, particularly as a pharmacological agent and in various biochemical assays. This article aims to provide an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure:

- IUPAC Name: 2,4-Dichloro-5-methylbenzenesulfonyl fluoride

- CAS Number: 284664-77-3

Molecular Formula:

Molecular Weight:

- Approximately 227.09 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl fluoride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or proteins involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Proteases: It has been shown to inhibit serine proteases by forming covalent bonds with the active site serine residue.

- Carbonic Anhydrase: The compound has demonstrated potential as an inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various pathogens:

- Bacterial Strains: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Strains: Preliminary data suggest antifungal activity against Candida albicans.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on a series of serine proteases. The results indicated that the compound exhibited IC50 values ranging from 0.5 to 3 µM across different proteases, demonstrating its potential as a lead compound for drug development targeting these enzymes .

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 0.8 |

| Chymotrypsin | 1.5 |

| Carbonic Anhydrase | 2.0 |

Antimicrobial Activity Assessment

In another study assessing its antimicrobial properties, the compound was tested against various bacterial and fungal strains. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Candida albicans | 64 |

Propiedades

IUPAC Name |

2,4-dichloro-5-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNZSIMMTJEUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.